N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
Description
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a complex organic compound featuring a pyrazole ring, a sulfonamide group, and an acetamide moiety
Properties
IUPAC Name |
N-[4-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-5-19-11(2)15(10-16-19)23(21,22)17-13-6-8-14(9-7-13)18(4)12(3)20/h6-10,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPUBCEIVJNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with arylhydrazines.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or acetamides.
Scientific Research Applications
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemistry: The compound is studied for its potential use as a fungicide or herbicide.
Material Science: It is investigated for its role in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway in inflammation, disrupts bacterial cell wall synthesis, and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-CARBONYL)PHENYL]-N-METHYLACETAMIDE: Similar structure but with a carbonyl group instead of a sulfonamide.
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-ETHYLACETAMIDE: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new therapeutic and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
